N'-cyclopropanecarbonylcyclopropanecarbohydrazide
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Description
Scientific Research Applications
Cyclopropane in Drug Development
The "Cyclopropyl Fragment" in Preclinical/Clinical Drug Molecules
The cyclopropyl ring has seen increasing use in drug development, transitioning drug candidates from preclinical to clinical stages. The cyclopropane ring's coplanarity, short and strong C-C and C-H bonds, and enhanced π-character contribute to enhancing potency and reducing off-target effects in drugs (Talele, 2016).
Organic Synthesis and Chemical Properties
Direct N-cyclopropylation of cyclic amides and azoles
A novel method for N-cyclopropylating azoles and amides using a cyclopropylbismuth reagent was developed, highlighting the cyclopropane ring's utility in medicinal chemistry due to its unique spatial and electronic features (Gagnon et al., 2007).
Biologically Active Cyclopropanes and Cyclopropenes
Cyclopropanes modulate various biological systems, displaying a range of activities from antibiotic to antitumoral. Their major role in membranes and as intermediates in biosynthetic processes is significant, alongside their inclusion in synthetic drugs to probe biological mechanisms (Salaün & Baird, 1995).
Enzymatic Biosynthesis
Biosynthesis of Cyclopropane in Natural Products
This area covers the diverse enzymatic strategies evolved by nature to incorporate cyclopropane rings into natural products, essential for their biological activities. The knowledge of cyclopropanases, enzymes forming cyclopropane, has expanded, revealing intricate biosynthetic pathways and mechanisms (Ma et al., 2021).
properties
IUPAC Name |
N'-(cyclopropanecarbonyl)cyclopropanecarbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-7(5-1-2-5)9-10-8(12)6-3-4-6/h5-6H,1-4H2,(H,9,11)(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORONKNVJCYNPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.